![molecular formula C10H13BrClNO3 B3026416 bk-2C-B HCl CAS No. 2303508-66-7](/img/structure/B3026416.png)
bk-2C-B HCl
Overview
Description
βk-2C-B , also known as bk-2C-B , is a novel psychedelic substance belonging to the phenethylamine class. It serves as the beta (β) ketone structural analogue of 2C-B , which is a well-known psychedelic drug within the 2C family. Typically, βk-2C-B is taken orally for recreational purposes. Notably, it emerged in the market around mid-2013 as a designer drug .
Synthesis Analysis
The mechanism underlying this synthetic pathway begins with a nucleophilic attack on the ketone carbon of the starting compound, ultimately yielding a secondary alcohol .
Molecular Structure Analysis
- A ketone group at the beta (β) position , connected to the alpha (α) carbon. This ketone group gives rise to its name as a ketophenethylamine . Importantly, it is not a substituted cathinone, as cathinones are ketoamphetamines, and βk-2C-B does not fall into this category .
Physical And Chemical Properties Analysis
Scientific Research Applications
Analytical Identification and Synthesis
In the realm of analytical chemistry, bk-2C-B HCl has been a subject of interest. A study by Power et al. (2015) focused on the test purchase, identification, and synthesis of bk-2C-B HCl, employing various analytical techniques like nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. This research highlights the substance's potential for psychoactive effects in humans, considering it as a cathinone analogue of the phenethylamine 2C-B. The study also noted the possibility of artificial formation of certain compounds during gas chromatography-mass spectrometry analysis and confirmed the substance's composition as a hydrochloride and hydrobromide salt mixture through ion chromatography and X-ray crystallography (Power et al., 2015).
Pyrolysis Products Identification
Texter et al. (2018) investigated the pyrolysis products of bk-2C-B HCl and its iodo analogue bk-2C-I. This study aimed to understand the stability of bk-2C-B when exposed to heat and the potential formation of unknown substances during inhalation. They discovered that both substances produced similar pyrolysis products, indicating that the bromo and iodo substituents did not significantly affect the pyrolysis pattern under the conditions used. This research sheds light on the potential ingestion of pyrolysis products with unknown toxicity, adding an element of concern (Texter et al., 2018).
Characterization in Seized Substances
Frison et al. (2015) described the analytical characterization of bk-2C-B, a cathinone derivative, contained in a seized tablet. The study used gas chromatography/mass spectrometry, liquid chromatography/high-resolution-MS, and nuclear magnetic resonance to analyze the substance. This research contributes to forensic science by enhancing the capabilities in structural characterization of new designer drugs (Frison et al., 2015).
properties
IUPAC Name |
2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3.ClH/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12;/h3-4H,5,12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGWLXAUBMCGTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CN)OC)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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